Methyl 4,5-dibromo-2-furoate
Overview
Description
Methyl 4,5-dibromo-2-furoate is a chemical compound with the molecular formula C6H4Br2O3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of two bromine atoms at the 4 and 5 positions of the furan ring and a methyl ester group at the 2 position. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,5-dibromo-2-furoate can be synthesized through the bromination of methyl 2-furoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as chloroform or dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the controlled addition of bromine to methyl 2-furoate in a suitable solvent, followed by purification steps such as distillation and crystallization to obtain the desired product with high purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form methyl 4,5-dihydroxy-2-furoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can also undergo oxidation reactions to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products:
Substitution: Formation of substituted furan derivatives.
Reduction: Formation of dihydroxy furan derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
Methyl 4,5-dibromo-2-furoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those with potential anticancer and antibiotic properties.
Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4,5-dibromo-2-furoate is primarily based on its ability to interact with biological molecules through its bromine atoms and ester group. The bromine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis to release the active furan derivative. These interactions can affect various molecular targets and pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Methyl 4,5-dibromo-2-furoate can be compared with other brominated furan derivatives such as:
- Methyl 5-bromo-2-furoate
- Methyl 2,5-dibromo-3-furoate
- Methyl 4-bromo-2-furoate
Uniqueness:
- Bromination Pattern: The specific bromination at the 4 and 5 positions of the furan ring in this compound provides unique reactivity and biological activity compared to other brominated furan derivatives.
- Applications: Its use as an intermediate in the synthesis of proximicins, which are novel aminofuran antibiotic and anticancer compounds, highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
methyl 4,5-dibromofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O3/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOPUTCGINQNRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(O1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399732 | |
Record name | Methyl 4,5-dibromo-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54113-41-6 | |
Record name | Methyl 4,5-dibromo-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4,5-Dibromo-2-furancarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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